Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a piperidine ring substituted at the 2-position with a methyl group. The pyridazine core is a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and the ester group at the 3-position contributes to its polarity and reactivity. This compound is structurally analogous to several pharmacologically active molecules, particularly those targeting central nervous system receptors or enzymes. Its synthesis typically involves nucleophilic substitution reactions, where the piperidine moiety is introduced at the 6-position of the pyridazine ring .
Properties
IUPAC Name |
ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBFVMIYIBPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 6-chloropyridazine-3-carboxylate ethyl ester : This intermediate provides the pyridazine ring with a suitable leaving group (chlorine) for substitution.
- 2-methylpiperidine : The nucleophilic amine that substitutes the chlorine atom.
- Solvents : Alcohols (e.g., ethanol, n-butanol), polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and facilitate substitution.
- Bases : Inorganic bases such as potassium carbonate or sodium carbonate, and organic bases like diisopropylethylamine (DIPEA) or triethylamine are used to neutralize HCl generated during substitution.
Reaction Conditions
- The nucleophilic substitution is typically performed under reflux conditions to enhance reaction kinetics.
- Temperature ranges from 80°C to 120°C depending on solvent and scale.
- Reaction times vary from several hours to overnight to ensure complete conversion.
- The molar ratio of amine to pyridazine intermediate is often slightly in excess to drive the reaction to completion.
Workup and Purification
- Upon completion, the reaction mixture is cooled and diluted with water or an aqueous solution.
- Extraction with organic solvents such as ethyl acetate is performed.
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Crystallization or column chromatography is used to purify the final product.
Representative Preparation Protocol (Adapted from Related Pyridazine Amination Methods)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 6-chloropyridazine-3-carboxylate ethyl ester + 2-methylpiperidine + K2CO3 in NMP, reflux 100°C, 12 h | Nucleophilic substitution to form Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate |
| 2 | Workup: Dilution with water, extraction with ethyl acetate | Isolation of crude product |
| 3 | Purification by recrystallization or chromatography | Pure this compound |
Analytical Data and Yields
- Yields for nucleophilic substitution reactions of this type generally range from 70% to 90%, depending on reaction optimization.
- Purity is confirmed by NMR spectroscopy, mass spectrometry, and HPLC.
- The compound typically appears as a crystalline solid with melting points consistent with literature values for similar derivatives.
Research Findings and Optimization Notes
- Solvent choice critically affects the reaction rate and yield; polar aprotic solvents such as NMP and DMF enhance nucleophilicity of the amine and solubility of the pyridazine intermediate.
- The use of potassium carbonate as a base is preferred due to its mildness and effectiveness in scavenging HCl without causing side reactions.
- Reaction temperature control is important to avoid decomposition of sensitive functional groups.
- Excess amine can improve conversion but may complicate purification; stoichiometric balance is essential.
- No catalytic hydrogenation steps are necessary unless further functional group modifications are desired.
Comparative Table of Preparation Parameters
| Parameter | Preferred Conditions | Notes |
|---|---|---|
| Solvent | NMP, DMF, n-butanol | Polar aprotic solvents favored |
| Base | Potassium carbonate, DIPEA | Neutralizes acid, prevents side reactions |
| Temperature | 80–120°C | Reflux conditions optimize yield |
| Reaction Time | 8–16 hours | Ensures complete substitution |
| Molar Ratio (Amine:Substrate) | 1.1:1 to 1.5:1 | Slight excess of amine recommended |
| Purification Method | Recrystallization, chromatography | Achieves high purity |
| Yield | 70–90% | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with bases like sodium hydroxide (NaOH) facilitating the reaction.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs
Pyridazine-3-carboxylate derivatives vary primarily in their substituents at the 6-position. Key structural analogs include:
Key Observations :
- Piperidine vs.
- Hydroxyl vs. Methyl : The 4-hydroxypiperidine analog () exhibits higher polarity (logP ~1.2 vs. ~2.5 for the target compound), impacting bioavailability .
- Imidazo Ring Systems : Imidazo[1,2-b]pyridazine derivatives (e.g., ) demonstrate enhanced π-π stacking interactions due to aromaticity, which may improve receptor affinity but reduce metabolic stability .
Physicochemical Properties
Patent and Industrial Relevance
- Pharmaceutical Patents : Ethyl pyridazine-3-carboxylates are frequently claimed in patents for kinase inhibitors (e.g., EP 3 768 669 B1) and anticancer agents (EP 4 374 877 A2) .
- Advantages of 2-Methylpiperidine : Balances lipophilicity and metabolic stability compared to bulkier aryl groups (e.g., ’s iodophenyl derivatives) .
Biological Activity
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its structural features, including the piperidine ring, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring, which is known for its significance in medicinal chemistry due to its diverse biological activities. The presence of the piperidine moiety enhances the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Preliminary evaluations have shown that this compound may induce apoptosis in cancer cells, demonstrating cytotoxic effects against various human cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered cell signaling pathways.
- Receptor Modulation : Binding to certain receptors can modulate their activity, influencing physiological responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Anti-inflammatory | Reduces cytokine levels in vitro |
Detailed Research Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- Research demonstrated that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting strong efficacy .
- Anti-inflammatory Mechanisms :
Q & A
Q. What are the standard protocols for synthesizing Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate?
Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : React pyridazine derivatives with 2-methylpiperidine under basic conditions (e.g., cesium carbonate in DMF) to introduce the piperidine moiety at the 6-position .
- Step 2 : Esterification or carboxylate functionalization using ethyl chloroformate in anhydrous solvents (e.g., THF) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, 0–80% ethyl acetate/hexane gradients) and LCMS monitoring (e.g., m/z 395–657 [M+H]+ depending on intermediates) .
Q. How is structural confirmation achieved for this compound?
- NMR : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, pyridazine ring protons appear as doublets (δ 7.5–8.5 ppm), while piperidine methyl groups resonate at δ 1.0–1.5 ppm .
- HRMS : Validate molecular weight (e.g., calculated m/z 374.1954 vs. observed 374.1957 for similar analogs) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous stereochemistry or conformational isomers .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregate organic waste and consult certified agencies for solvent/compound disposal .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Scenario : Discrepancies between NMR-derived conformers and crystallographic data.
- Method :
Re-analyze NMR data using 2D techniques (e.g., NOESY for spatial correlations).
Apply density functional theory (DFT) calculations to model energetically favorable conformers .
Cross-validate with SHELX-refined X-ray structures (e.g., ORTEP-3 for visualizing puckering parameters in piperidine rings) .
Q. What strategies optimize regioselectivity in pyridazine functionalization?
- Challenge : Competing substitution at pyridazine C-3 vs. C-6 positions.
- Solutions :
- Use directing groups (e.g., ester at C-3) to bias nucleophilic attack at C-6 .
- Screen reaction conditions (e.g., Pd-catalyzed couplings vs. SNAr) and monitor via LCMS .
- Example: Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate synthesis required iterative solvent optimization (DMF vs. THF) to suppress isomerization .
Q. How can conformational dynamics of the 2-methylpiperidine moiety affect biological activity?
- Analysis :
Calculate puckering coordinates (amplitude , phase angle ) using Cremer-Pople parameters to quantify ring distortions .
Compare with analogs (e.g., cyclohexyl vs. piperidine substituents) via molecular docking to assess target binding .
- Tools : Mercury or OLEX2 for crystallographic data visualization; AutoDock Vina for docking simulations .
Methodological Case Studies
Case Study: Resolving Isomeric Byproducts in Synthesis
- Issue : Co-elution of ethyl 6-(2-phenylethyl) and 6-(1-phenylethyl) isomers during purification .
- Resolution :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:IPA = 90:10).
- Crystallization : Recrystallize from ethyl acetate/hexane mixtures to isolate major isomer (>90% purity) .
Case Study: High-Throughput Crystallographic Screening
- Application : Rapid phase determination for pyridazine derivatives using SHELXC/D/E pipelines.
- Workflow :
Collect high-resolution data (d ~0.8 Å) at synchrotron facilities.
Use SHELXE for automated model building and validation (R-factor < 0.15) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
